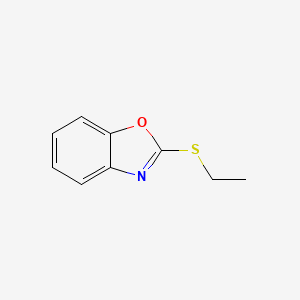

Benzoxazole, 2-(ethylthio)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-12-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYGQQAMXQYBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278250 | |

| Record name | Benzoxazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62652-30-6 | |

| Record name | NSC6761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Structural Modifications of Benzoxazole, 2 Ethylthio

Chemical Transformations of the Ethylthio Moiety

The ethylthio group at the 2-position of the benzoxazole (B165842) ring is a key site for chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The sulfur atom in the ethylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations are significant as they alter the electronic properties and reactivity of the 2-substituent. The oxidation of organic sulfides is a well-established process, and various reagents can be employed to achieve the desired oxidation state. mdpi.com

Selective oxidation to the sulfoxide (B87167), Benzoxazole, 2-(ethylsulfinyl)-, can be achieved under mild conditions. A common method involves the use of hydrogen peroxide in glacial acetic acid, which provides a "green" and efficient route to sulfoxides with high selectivity and yields, typically avoiding overoxidation to the sulfone. mdpi.com The reaction likely proceeds via an electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. mdpi.com

Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) to the sulfone, Benzoxazole, 2-(ethylsulfonyl)-, requires more potent oxidizing agents or harsher reaction conditions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or permanganates are often used for this purpose. organic-chemistry.org The choice of catalyst can also control the reaction's outcome; for instance, in related heterocyclic systems, different metal carbide catalysts have been shown to selectively produce either sulfoxides or sulfones from the same starting sulfide using hydrogen peroxide. organic-chemistry.org The stepwise oxidation from sulfide to sulfoxide and then to sulfone is a common mechanistic pathway. nih.gov

| Product | Oxidation State | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Benzoxazole, 2-(ethylsulfinyl)- (Sulfoxide) | S(IV) | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temperature mdpi.com |

| Benzoxazole, 2-(ethylsulfonyl)- (Sulfone) | S(VI) | m-CPBA, KMnO₄, Urea-Hydrogen Peroxide/Phthalic Anhydride (B1165640) organic-chemistry.org | Varies with reagent; generally stronger conditions than for sulfoxide formation. |

The conversion of the 2-(ethylthio) group to a 2-mercaptobenzoxazole (B50546) (a thiol) involves the cleavage of the sulfur-ethyl bond. This specific reductive cleavage is not a commonly reported transformation in the literature. The synthesis of 2-mercaptobenzoxazole is typically achieved through other routes, most notably by reacting 2-aminophenol (B121084) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.net This method is a more direct and established pathway to the thiol derivative. The stability of the S-C(sp³) bond in the ethylthio group makes its direct reduction to a thiol challenging under standard reducing conditions.

The 2-position of the benzoxazole ring is susceptible to nucleophilic attack, and the ethylthio group can function as a leaving group, particularly after activation. Direct displacement of an alkylthio group has been documented. For instance, in a method for synthesizing 2-aminobenzoxazole (B146116) compounds, the nucleophilic displacement of a 2-thiomethyl substituent by an amine is a key step. google.com This suggests that the 2-(ethylthio) group can be similarly displaced by various nucleophiles.

To enhance its leaving group ability, the ethylthio moiety can first be oxidized to the corresponding sulfoxide or, more effectively, the sulfone. The resulting ethylsulfinyl and ethylsulfonyl groups are much better leaving groups due to the electron-withdrawing nature of the oxygen atoms, which stabilizes the departing anion. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile route to a wide array of 2-substituted benzoxazoles. For example, this strategy can be used to synthesize 2-aminobenzoxazoles by reaction with primary or secondary amines. google.comnih.gov

Functionalization of the Benzoxazole Ring System

The benzoxazole ring is an aromatic system and can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the molecule. wikipedia.org

The introduction of halogens and other functional groups onto the benzoxazole ring can significantly modify its electronic properties.

Halogenation : The regioselective halogenation of the benzoxazole ring remains a synthetic challenge due to multiple potential reaction sites. researchgate.net Research on 2-arylbenzoxazoles has demonstrated that transition metal catalysts can direct halogenation to specific positions. For example, ruthenium catalysts can promote halogenation at the C7-position, while rhodium catalysts can direct it to the ortho-position of an aryl substituent. researchgate.net Although the substrate is different, these findings indicate that catalytic methods can be employed for the selective halogenation of the benzoxazole core in 2-(ethylthio)benzoxazole.

Introduction of Electron-Withdrawing/Donating Groups : Electron-withdrawing groups, such as nitro (-NO₂) groups, can be introduced onto the benzoxazole ring via electrophilic nitration. For instance, the nitration of a 2-alkyl-5-chloro-benzoxazole yields the corresponding 2-alkyl-5-chloro-6-nitrobenzoxazole, demonstrating that the C6 position is susceptible to nitration. google.com The presence of electron-withdrawing groups on the benzoxazole ring is a common feature in various derivatives. researchgate.net

| Functional Group Type | Example Group | Method of Introduction | Reference |

|---|---|---|---|

| Electron-Withdrawing | Nitro (-NO₂) | Electrophilic Nitration | google.com |

| Halogen (-Cl, -Br) | Catalytic Halogenation | researchgate.net | |

| Electron-Donating | Methyl (-CH₃) | Use of substituted 2-aminophenol precursor | mdpi.com |

| Methoxy (B1213986) (-OCH₃) | Use of substituted 2-aminophenol precursor | nih.gov |

Hydrazide and hydrazone derivatives of benzoxazole are an important class of compounds, often synthesized from a 2-mercaptobenzoxazole or 2-hydrazinobenzoxazole intermediate. These intermediates can be conceptually derived from Benzoxazole, 2-(ethylthio)-.

The synthesis typically begins with the conversion of 2-mercaptobenzoxazole to 2-hydrazinobenzoxazole by reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netuobaghdad.edu.iq This key intermediate, 2-hydrazinobenzoxazole, serves as the precursor for hydrazone synthesis. The condensation reaction of 2-hydrazinobenzoxazole with various aromatic aldehydes, often in the presence of a catalytic amount of acid, yields the corresponding hydrazone derivatives. researchgate.netnih.gov

Alternatively, hydrazide derivatives can be prepared. For example, 2-mercaptobenzoxazole can be reacted with chloroacetyl chloride to form an intermediate, which is then treated with hydrazine hydrate to produce 2-(acetohydrazide) thio benzoxazole. sapub.org This hydrazide can then be used in further reactions to create more complex heterocyclic systems. sapub.org

| Precursor | Reagent | Product Class | Reference |

|---|---|---|---|

| 2-Hydrazinobenzoxazole | Aromatic Aldehydes | Benzoxazole Hydrazones | researchgate.netuobaghdad.edu.iq |

| 2-Mercaptobenzoxazole | 1. Chloroacetyl chloride 2. Hydrazine hydrate | Benzoxazole Thioacetohydrazide | sapub.org |

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazole (B372694), Triazine)

The benzoxazole ring system can be annulated with other heterocyclic rings, such as pyrazole and triazine, to create more complex polycyclic structures. A common strategy to achieve this involves the transformation of the 2-(ethylthio)- group into a more reactive functional group suitable for cyclization reactions.

One plausible pathway commences with the nucleophilic displacement of the ethylthio group by hydrazine hydrate. This reaction, typically performed in a suitable solvent like ethanol (B145695), is expected to yield 2-hydrazinobenzoxazole. This key intermediate possesses a nucleophilic hydrazine moiety that can undergo condensation and cyclization with appropriate bifunctional reagents.

For the synthesis of a fused triazine system, the precursor 2-mercaptobenzoxazole can be reacted with chloroacetyl chloride to form an intermediate, which upon treatment with hydrazine hydrate yields 2-(acetohydrazide)thio benzoxazole. sapub.org This intermediate can then be further reacted and cyclized to form a 1,2,4-triazine (B1199460) ring fused to the benzoxazole core. sapub.org For instance, reaction with phenyl isocyanate followed by treatment with sodium hydroxide leads to a 2-(4-phenyl-1,2,4-triazin-3-one)thio benzoxazole derivative. sapub.org

A general synthetic approach to fused triazinobenzimidazoles, a related heterocyclic system, involves the piperidine-catalyzed cyclization of 2-guanidinobenzimidazole (B109242) with an aldehyde. mdpi.com This suggests that similar strategies could be adapted for 2-functionalized benzoxazoles to construct fused triazine rings.

The table below illustrates a synthetic sequence starting from a 2-mercaptobenzoxazole precursor leading to a triazine-functionalized benzoxazole.

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 2-Mercaptobenzoxazole | ClCOCH2Cl, K2CO3 | 2-Chloroacetyl thio benzoxazole |

| 2 | 2-Chloroacetyl thio benzoxazole | N2H4·H2O, Ethanol | 2-(Aceto hydrazide) thio benzoxazole |

| 3 | 2-(Aceto hydrazide) thio benzoxazole | 1. C6H5NCO 2. 30% NaOH | 2-(4-Phenyl-1,2,4-triazine-3-one) thio benzoxazole |

Incorporation of Amine and Alkylamino Substituents

The ethylthio group at the 2-position of the benzoxazole ring is a good leaving group, facilitating its substitution by various nucleophiles, including primary and secondary amines. This nucleophilic displacement reaction provides a direct route to a diverse range of 2-amino and 2-alkylamino benzoxazole derivatives. google.com

The reaction typically involves heating Benzoxazole, 2-(ethylthio)- or its analogues, such as 2-(methylthio)benzoxazole, with an excess of the desired amine. The reaction can be performed with or without a solvent, and in some cases, the use of a base may be beneficial to facilitate the reaction. This method is versatile, allowing for the introduction of a wide array of amine and alkylamino substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties. google.com

An alternative approach involves the Smiles rearrangement. This intramolecular SNAr reaction can be initiated by activating a related precursor, benzoxazole-2-thiol, with chloroacetyl chloride, followed by reaction with an amine. nih.gov Although this method does not start directly from Benzoxazole, 2-(ethylthio)-, it represents an important strategy for synthesizing N-substituted 2-aminobenzoxazoles. nih.gov

Structural Diversity and Analog Development

The development of structural analogues of Benzoxazole, 2-(ethylthio)- is a key strategy for exploring the chemical space around this scaffold and for investigating structure-activity relationships. This involves systematic modifications of the alkylthio chain and the introduction of other functional groups, including various heterocyclic moieties.

Analogues with Varying Alkylthio Chain Lengths (e.g., Methylthio, Propylthio)

Analogues of Benzoxazole, 2-(ethylthio)- with different alkylthio chain lengths can be readily synthesized from the common precursor, 2-mercaptobenzoxazole. The synthesis is typically achieved through an S-alkylation reaction, where the thiol group is deprotonated with a base, such as sodium methoxide (B1231860) or potassium carbonate, to form a thiolate anion. This nucleophilic thiolate then reacts with an appropriate alkyl halide (e.g., methyl iodide for the methylthio analogue, or 1-bromopropane (B46711) for the propylthio analogue) to yield the desired 2-(alkylthio)benzoxazole. rsc.org

The reaction conditions are generally mild and provide good yields of the target compounds. This synthetic flexibility allows for the preparation of a homologous series of 2-(alkylthio)benzoxazoles, which are valuable for systematically studying the effect of the alkyl chain length on the compound's properties.

The table below summarizes the synthesis of various 2-(alkylthio)benzoxazole analogues.

| Alkylthio Group | Alkylating Agent | Resulting Analogue |

|---|---|---|

| Methylthio | Methyl iodide (CH3I) | Benzoxazole, 2-(methylthio)- |

| Ethylthio | Ethyl iodide (C2H5I) | Benzoxazole, 2-(ethylthio)- |

| Propylthio | 1-Bromopropane (C3H7Br) | Benzoxazole, 2-(propylthio)- |

| Butylthio | 1-Bromobutane (C4H9Br) | Benzoxazole, 2-(butylthio)- |

Introduction of Other Heterocyclic Moieties (e.g., Morpholyl, Pyridinyl)

The 2-position of the benzoxazole ring can be functionalized with various other heterocyclic moieties, leading to compounds with significantly different structural and electronic properties. The introduction of a morpholine (B109124) ring can be achieved via the nucleophilic substitution reaction described in section 3.2.4. As a secondary amine, morpholine can displace the ethylthio group to form 2-morpholin-4-yl-benzoxazole. This reaction has been shown to be effective in related systems. nih.gov

The synthesis of 2-pyridinyl-benzoxazole analogues can be accomplished through several synthetic routes. One common method is the condensation of 2-aminophenol with a pyridine-based carboxylic acid or aldehyde. mdpi.com For example, the reaction of 2-aminophenol with pyridine-2-carboxaldehyde under oxidative conditions can yield 2-(pyridin-2-yl)benzoxazole. While this does not represent a direct modification of Benzoxazole, 2-(ethylthio)-, it is a standard method for creating this class of structural analogues. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Non-Human Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For benzoxazole derivatives, these studies often focus on the nature of the substituent at the 2-position.

Influence of Thioether Substituents on Biological Activity Profiles

The thioether group at the 2-position of the benzoxazole ring, and specifically the nature of the alkyl substituent, can have a significant impact on the biological activity of the compound. Studies on related 2-(alkylthio)benzothiazoles have provided insights into how these substituents can influence the molecule's metabolic fate and biological effects. chempap.org

One important consideration is the metabolic activation of the alkylthio group. In biological systems, the sulfur atom of the thioether can be oxidized by cytochrome P450 enzymes to form the corresponding sulfoxide and sulfone metabolites. nih.gov These oxidized species are more electrophilic and can be more readily displaced by biological nucleophiles, such as glutathione. nih.gov This bioactivation pathway can influence the compound's mechanism of action, toxicity, and pharmacokinetic profile.

Furthermore, the length and branching of the alkyl chain in the thioether substituent can directly modulate biological activity. For example, in a series of 2-alkylthio-6-aminobenzothiazoles tested for antimycobacterial activity, the nature of the alkyl group on the sulfur atom was found to be a determinant for the activity. chempap.org While methyl and ethyl derivatives were relatively inactive, variations in activity were observed with propyl and benzyl (B1604629) derivatives, indicating that the size and nature of the alkyl group play a crucial role in the interaction with the biological target. chempap.org These findings underscore the importance of the thioether substituent in defining the biological activity profile of this class of compounds.

The table below summarizes the observed influence of different thioether substituents on the antimycobacterial activity of a related series of benzothiazole (B30560) compounds. chempap.org

| Alkyl Group (R) in 2-SR-benzothiazole | Relative Antimycobacterial Activity |

|---|---|

| Methyl | Inactive |

| Ethyl | Inactive |

| Propyl | Active |

| Isopropyl | Reduced activity compared to propyl |

| Allyl | Reduced activity |

| Benzyl | Active |

Impact of Ring Substitutions on Efficacy in Agrochemical Contexts

The introduction of various substituents onto the benzoxazole ring of 2-(ethylthio)benzoxazole and related 2-(alkylthio)benzoxazoles can significantly influence their fungicidal and herbicidal properties. The nature, position, and electronic properties of these substituents play a crucial role in determining the compound's biological activity.

While comprehensive data specifically for ring-substituted derivatives of Benzoxazole, 2-(ethylthio)- is limited in publicly accessible literature, general principles derived from broader studies on 2-(alkylthio)benzoxazoles and other benzoxazole-based agrochemicals can provide valuable insights. For example, in a study on 2-(phenoxymethyl)benzo[d]oxazole derivatives, the substitution pattern on the phenyl ring was found to be a key determinant of antifungal activity. nih.gov This suggests that similar structure-activity relationships likely govern the efficacy of ring-substituted 2-(ethylthio)benzoxazole derivatives.

To illustrate the potential impact of ring substitutions, the following table presents hypothetical data based on general SAR principles observed in related benzoxazole fungicides. This data is for illustrative purposes and is not derived from direct experimental results on 2-(ethylthio)benzoxazole.

Table 1: Hypothetical Fungicidal Activity of Ring-Substituted 2-(ethylthio)benzoxazole Derivatives Against a Model Fungus

| Substituent (Position) | Nature of Substituent | LogP (Predicted) | EC50 (µM) (Hypothetical) |

| H | - | 3.5 | 50 |

| 5-Cl | Electron-withdrawing | 4.2 | 25 |

| 6-Cl | Electron-withdrawing | 4.2 | 30 |

| 5-NO2 | Strongly Electron-withdrawing | 3.1 | 15 |

| 6-CH3 | Electron-donating | 3.9 | 60 |

| 5-OCH3 | Electron-donating | 3.4 | 75 |

This hypothetical data suggests that electron-withdrawing groups like chloro (Cl) and nitro (NO2) at the 5- and 6-positions could enhance fungicidal activity compared to the unsubstituted parent compound. Conversely, electron-donating groups such as methyl (CH3) and methoxy (OCH3) might lead to a decrease in efficacy. These trends are often attributed to the influence of substituents on the molecule's electronic distribution, lipophilicity, and interaction with the target site in the pathogen.

Bioisosteric Comparisons with Related Heterocycles (e.g., Benzothiazoles)

Benzothiazole is a well-known bioisostere of benzoxazole, where the oxygen atom in the five-membered ring is replaced by a sulfur atom. nih.gov This substitution can lead to significant changes in the physicochemical properties of the molecule, including bond angles, dipole moment, polarizability, and hydrogen bonding capacity, which in turn can affect its biological activity. In the discovery of agrochemicals, both benzoxazole and benzothiazole scaffolds are considered important due to their broad spectrum of biological activities. nih.gov

For instance, in studies comparing series of benzoxazole and benzothiazole derivatives with other substituents, variations in fungicidal and herbicidal activity are often observed. The fungicidal activity of benzothiazole derivatives can be influenced by the nature of the substituents, with the introduction of large steric groups sometimes reducing activity. nih.gov

The following table provides a hypothetical bioisosteric comparison of the fungicidal activity of 2-(ethylthio)benzoxazole and 2-(ethylthio)benzothiazole (B1596183) and their hypothetical 5-chloro substituted derivatives. This data is illustrative and based on general trends observed in the agrochemical literature.

Table 2: Hypothetical Bioisosteric Comparison of Fungicidal Activity

| Compound | Heterocycle | Substituent (Position) | EC50 (µM) (Hypothetical) |

| 1 | Benzoxazole | H | 50 |

| 2 | Benzothiazole | H | 45 |

| 3 | Benzoxazole | 5-Cl | 25 |

| 4 | Benzothiazole | 5-Cl | 22 |

This hypothetical data suggests that the benzothiazole analogues might exhibit slightly enhanced fungicidal activity compared to their benzoxazole counterparts, both in the unsubstituted and the 5-chloro substituted forms. The greater polarizability of the sulfur atom in the benzothiazole ring compared to the oxygen in the benzoxazole ring can influence intermolecular interactions with the target enzyme or protein, potentially leading to stronger binding and increased efficacy. However, the actual biological effect of this bioisosteric replacement can be target-specific and is not always predictable.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(ethylthio)benzoxazole, the protons of the ethyl group and the benzoxazole (B165842) ring system resonate at characteristic chemical shifts. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons of the benzoxazole ring appear in the downfield region of the spectrum, with their multiplicity and coupling constants dependent on their substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. The spectrum of 2-(ethylthio)benzoxazole will show distinct signals for the two carbons of the ethyl group and the carbons of the benzoxazole core. The carbon atom attached to the sulfur is significantly influenced by its heteroatomic neighbor, and the carbons of the aromatic ring resonate at chemical shifts typical for benzene (B151609) derivatives fused to a heterocyclic ring.

Table 1: Representative NMR Data for Benzoxazole, 2-(ethylthio)-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -S-CH₂-CH₃ |

| ¹H | ~3.3 | Quartet | -S-CH₂ -CH₃ |

| ¹H | 7.2-7.8 | Multiplet | Aromatic Protons |

| ¹³C | ~15 | - | -S-CH₂-CH₃ |

| ¹³C | ~30 | - | -S-CH₂ -CH₃ |

| ¹³C | 110-150 | - | Aromatic & Benzoxazole Carbons |

| ¹³C | ~165 | - | C=N (Oxazole ring) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(ethylthio)benzoxazole is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic absorption bands for 2-(ethylthio)benzoxazole include:

C=N Stretching: A strong absorption band typically observed in the region of 1610-1680 cm⁻¹, characteristic of the imine bond within the oxazole (B20620) ring.

C-O-C Stretching: The ether-like C-O-C linkage within the benzoxazole ring gives rise to distinct stretching vibrations, usually in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹.

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weaker and found in the fingerprint region of the spectrum, often between 600-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Benzoxazole, 2-(ethylthio)-

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium-Weak | C-H Stretch | Aromatic |

| ~2970, ~2930 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1615 | Strong | C=N Stretch | Oxazole Ring |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Stretch | Benzoxazole Core |

| ~740 | Strong | C-H Bend (out-of-plane) | Aromatic (ortho-disubstituted) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The mass spectrum of 2-(ethylthio)benzoxazole will show a molecular ion peak (M⁺) that corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. The fragmentation pattern can reveal the loss of specific groups, such as the ethyl group or cleavage of the benzoxazole ring, which helps to confirm the proposed structure.

Table 3: Expected Mass Spectrometry Data for Benzoxazole, 2-(ethylthio)-

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion Peak |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - S-C₂H₅]⁺ | Loss of the ethylthio group |

| Further fragments | Corresponding to the benzoxazole ring fragments |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by 2-(ethylthio)benzoxazole corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 2-(ethylthio)benzoxazole is expected to show absorption bands characteristic of the benzoxazole chromophore. The π-systems of the benzene and oxazole rings are conjugated, leading to characteristic π → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the electronic nature of the substituents.

Table 4: Representative UV-Vis Absorption Data for Benzoxazole, 2-(ethylthio)-

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | ~280-300 | Not specified | π → π |

| Methanol | ~280-300 | Not specified | π → π |

Despite a comprehensive search for scientific literature, no specific theoretical and computational studies corresponding to the compound "Benzoxazole, 2-(ethylthio)-" were found. The search included targeted queries for quantum chemical calculations (such as Density Functional Theory, geometry optimization, HOMO-LUMO analysis, vibrational frequency calculations, and thermodynamic parameter estimation) and molecular modeling studies (including molecular docking) specifically for this molecule.

The performed searches did not yield any peer-reviewed articles, academic papers, or database entries that provide the detailed, compound-specific data required to accurately and scientifically generate the requested article. Information is available for other benzoxazole derivatives, but per the strict instructions to focus solely on "Benzoxazole, 2-(ethylthio)-", this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time due to the apparent lack of published research on the theoretical and computational properties of "Benzoxazole, 2-(ethylthio)-".

Theoretical and Computational Studies of Benzoxazole, 2 Ethylthio

Molecular Modeling and Simulation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable in predicting the activity of new chemical entities, thereby streamlining the drug discovery and development process.

In a typical QSAR study involving a series of related compounds, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. A mathematical equation is then generated to correlate these descriptors with the observed biological activity.

For a series of 2-alkylthio derivatives of other heterocyclic systems, QSAR models have been developed that incorporate descriptors such as GETAWAY descriptors (related to molecular geometry and atomic positions), radial distribution functions, Burden descriptors, 3D matrix descriptors, and hydrophilic factors to predict cytotoxic activity. nih.govresearchgate.net A similar approach could theoretically be applied to a series of 2-(alkylthio)benzoxazoles including the ethylthio variant, but such a dedicated study was not identified.

Correlation between Theoretical Predictions and Experimental Observations

The correlation between theoretical predictions and experimental observations is a critical step in validating computational models and gaining deeper insights into the molecular interactions of a compound. This often involves comparing computationally derived parameters, such as docking scores or predicted binding energies, with experimentally determined biological activities, like IC50 values from in vitro assays.

For the broader class of benzoxazole (B165842) derivatives, molecular docking studies have been employed to predict the binding modes and affinities of these compounds to various biological targets, such as enzymes or receptors. The predicted binding energies or docking scores are then often correlated with the experimentally observed biological activities to validate the computational model. A strong correlation can provide valuable information about the structure-activity relationship (SAR) and guide the design of more potent analogs.

However, specific studies detailing a direct correlation between theoretical predictions and experimental observations for Benzoxazole, 2-(ethylthio)- are not prevalent in the accessible literature. Research in this area tends to focus on more complex benzoxazole derivatives that exhibit significant biological activity. For example, in studies of novel indole (B1671886) derivatives, 2D-QSAR modeling was used to predict antioxidant activity, and these predictions were then compared with in vitro experimental results, showing a good correlation and validating the computational model. mdpi.com This highlights the general methodology that would be applied. In the absence of dedicated experimental and computational studies on Benzoxazole, 2-(ethylthio)-, a direct correlation cannot be detailed.

Reaction Mechanisms of 2 Ethylthio Benzoxazole Synthesis and Transformations

Mechanistic Pathways of Thioether Formation

The introduction of the ethylthio group at the second position of the benzoxazole (B165842) ring is primarily achieved through nucleophilic substitution pathways. Two common strategies involve the S-alkylation of a benzoxazole-2-thione precursor or the reaction of an ethylthiolate nucleophile with an activated benzoxazole.

One prominent method is the selective S-alkylation of 3H-benzoxazole-2-thione. tandfonline.com In this reaction, the thione tautomer is deprotonated or reacts directly with an ethylating agent. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic ethyl group of the alkylating agent, such as an O-ethylisourea or ethyl halide. This process is a classic example of an SN2 reaction, where the sulfur nucleophile displaces a leaving group from the ethyl source.

Another key pathway involves the nucleophilic substitution of a leaving group on the benzoxazole ring. A common precursor for this method is 2-chlorobenzoxazole (B146293). prepchem.comgoogle.com The mechanism proceeds via the attack of an ethylthiolate anion (EtS⁻), a potent nucleophile, at the C2 position of the benzoxazole. The carbon at this position is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The thiolate displaces the chloride ion, resulting in the formation of the C-S bond and yielding 2-(ethylthio)benzoxazole. rsc.org

Table 1: Mechanistic Pathways for Thioether Formation

| Pathway | Precursors | Reagents | Key Mechanistic Step |

|---|---|---|---|

| S-Alkylation | 3H-Benzoxazole-2-thione | O-Ethylisourea, Ethyl Halide | Nucleophilic attack by sulfur on the ethyl group. |

| Nucleophilic Substitution | 2-Chlorobenzoxazole | Sodium Ethanethiolate | Nucleophilic attack by ethylthiolate at C2, displacing the chloride. |

Detailed Analysis of Catalytic Cycles in Syntheses

While some syntheses proceed without catalysts, the efficiency of thioether formation can often be enhanced through catalysis. For instance, the S-alkylation of 3H-benzoxazole-2-thione with O-alkylisoureas can be catalyzed by copper salts like CuCl. tandfonline.com

The catalytic cycle for this copper-catalyzed reaction is proposed to involve the following steps:

Coordination: The Cu(I) catalyst coordinates with the sulfur atom of the 3H-benzoxazole-2-thione. This coordination increases the nucleophilicity of the sulfur atom.

Activation: The copper-thione complex may interact with the O-ethylisourea, activating it for nucleophilic attack.

Nucleophilic Attack: The activated sulfur atom attacks the ethyl group of the O-ethylisourea, leading to the formation of the C-S bond and a copper-containing intermediate.

Product Release and Catalyst Regeneration: The 2-(ethylthio)benzoxazole product is released, and the Cu(I) catalyst is regenerated, allowing it to enter another cycle.

Similarly, palladium-catalyzed cross-coupling reactions represent another potential, though less common, route. A benzothiazole (B30560) thioether directing group has been shown to be effective in Pd(II) catalysis, suggesting that the thioether functionality can play an active role in catalytic cycles. nih.gov

Radical-Type Reaction Mechanisms

Beyond ionic pathways, 2-(ethylthio)benzoxazole can participate in radical-type reactions, particularly through the cleavage of the thioether bond. Under electroreductive conditions, aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals. chemrxiv.org

The mechanism is initiated by a single-electron transfer to the 2-(ethylthio)benzoxazole molecule. This forms a transient radical-anion intermediate. This intermediate is unstable and undergoes rapid cleavage of the C(sp³)–S bond, which is energetically favored over C(sp²)–S bond cleavage. This fragmentation results in two species:

An ethyl radical (•CH₂CH₃)

A 2-thiobenzoxazolate anion

This desulfurative transformation highlights a key aspect of the compound's reactivity, where the thioether linkage acts as a latent source of ethyl radicals for subsequent C-H or C-C bond-forming reactions. chemrxiv.org Experimental and theoretical studies support the formation of these radical intermediates upon single-electron reduction. chemrxiv.org

Carbocation and Intermediate Formation in Benzoxazole Synthesis

The formation of the benzoxazole core itself involves several key intermediates, irrespective of the substituent at the C2 position. The most common methods involve the condensation of 2-aminophenol (B121084) with a suitable electrophile. rsc.org

Imine/Schiff Base Formation: When 2-aminophenol reacts with an aldehyde, the initial step is the nucleophilic attack of the amino group on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or Schiff base). nih.govnih.gov

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the electrophilic imine carbon in an intramolecular fashion. This cyclization step forms a non-aromatic 2,3-dihydro-benzoxazole intermediate. nih.gov

Aromatization: The final step is the aromatization of the ring, which typically occurs via oxidation. This oxidation step removes two hydrogen atoms, leading to the stable aromatic benzoxazole ring system. rsc.orgnih.gov

Alternative precursors lead to different, yet related, intermediates. For example, the reaction of 2-aminophenol with tertiary amides activated by triflic anhydride (B1165640) (Tf₂O) proceeds through a highly reactive amidinium salt intermediate . The amino group of the 2-aminophenol attacks this intermediate, which is then followed by intramolecular cyclization and elimination to form the benzoxazole ring. nih.govmdpi.com

Table 2: Key Intermediates in Benzoxazole Ring Synthesis

| Precursor Combination | Key Intermediate(s) | Subsequent Steps |

|---|---|---|

| 2-Aminophenol + Aldehyde | Hemiaminal, Imine (Schiff Base) | Intramolecular Cyclization, Oxidation |

| 2-Aminophenol + Tertiary Amide/Tf₂O | Amidinium Salt | Nucleophilic Addition, Intramolecular Cyclization, Elimination |

| 2-Aminophenol + Carboxylic Acid | Amide | Intramolecular Cyclization, Dehydration |

Stereochemical Aspects and Asymmetric Synthesis Mechanisms

The compound 2-(ethylthio)benzoxazole is achiral and therefore does not have enantiomers. Consequently, discussions of asymmetric synthesis mechanisms are not directly applicable to the synthesis of the final compound itself unless a chiral center is present elsewhere in the molecule, for example, on a substituted benzoxazole ring or a modified alkylthio chain.

However, stereochemistry can be a consideration regarding the conformation of the molecule. Studies on similar 2-substituted benzoxazoles have shown that different conformations, such as cisoid or transoid arrangements between the substituent and the benzoxazole nitrogen, can exist in the solid state. researchgate.net The preferred conformation is influenced by steric and electronic interactions within the molecule and by packing forces in the crystal lattice.

Asymmetric synthesis in the context of benzoxazoles would involve creating a stereocenter on the benzoxazole core or on a substituent. This typically requires the use of chiral catalysts, auxiliaries, or starting materials. While this is a significant area of research for biologically active benzoxazoles, specific methodologies for the asymmetric synthesis of derivatives directly related to 2-(ethylthio)benzoxazole are not widely reported. Any such mechanism would likely involve the enantioselective formation of one of the key intermediates, such as the cyclization precursor, under the influence of a chiral environment.

Applications in Non Clinical Research and Industrial Sectors

Agrochemical Applications

Benzoxazole (B165842) and its bioisostere, benzothiazole (B30560), are recognized as important heterocyclic structures in the field of agrochemical discovery. nih.gov Their stable chemical structures are easily modified, which is a crucial attribute for developing new and effective agricultural agents. nih.govmdpi.com

The management of fungal diseases is a primary concern in agriculture, and chemical agents remain a principal method of control. nih.gov Benzoxazole derivatives have demonstrated significant potential as fungicidal agents. nih.gov Research has shown that certain benzoxazole compounds exhibit excellent fungicidal activity, sometimes superior to commercial agents. For instance, one benzoxazole derivative showed an EC₅₀ value of 0.3 mg/L against Alternaria brassicae, which was significantly more potent than the commercial fungicide carbendazim (B180503) (EC₅₀ = 47.0 mg/L). nih.gov The introduction of a thioether group at the 2-position of related heterocyclic scaffolds, like benzothiazoles, has been identified as a valuable structure for creating fungicidal compounds, suggesting that 2-(ethylthio)benzoxazole could serve as a promising framework for developing novel antifungal agents. nih.govnih.gov

Table 1: Fungicidal Activity of a Benzoxazole Derivative

| Compound | Target Fungus | EC₅₀ (mg/L) | Reference Compound | Reference EC₅₀ (mg/L) |

|---|---|---|---|---|

| Benzoxazole Derivative 13 | Alternaria brassicae | 0.3 | Carbendazim | 47.0 |

Benzoxazoles are considered "privileged structures" due to their wide range of biological activities, yet their phytotoxic properties have been less explored until recently. nih.gov The need to develop new herbicides with different modes of action to combat weed resistance has spurred interest in this class of compounds. nih.gov Studies have shown that synthesized benzoxazole compounds exhibit biological activity on seed germination. nih.gov For example, several 2-nitromethylbenzoxazoles demonstrated phytotoxic activity, with 5-chloro-2-(nitromethyl)benzo[d]oxazole showing higher inhibition than a commercial herbicide against four different plant species. nih.gov This indicates that the benzoxazole structure is crucial for herbicidal activity and that derivatives like 2-(ethylthio)-benzoxazole could be promising candidates for new herbicide development. researchgate.netnih.gov

Table 2: Herbicidal Activity of a Benzoxazole Derivative

| Compound | Activity | Target Species | Comparison |

|---|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Phytotoxic | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | Exhibited higher inhibition than a commercial herbicide |

The benzoxazole scaffold is present in commercial insecticides, highlighting its importance in pest control. researchgate.net Oxazosulfyl is the first benzoxazole insecticide recognized for its broad spectrum of activity, primarily used for controlling rice pests. mdpi.com While its specific mechanism of action is not yet fully understood, its existence validates the potential of the benzoxazole framework in insecticide discovery. mdpi.com The diverse biological applications of benzoxazole derivatives continue to drive research into synthesizing novel compounds with tailored functionalities for insecticidal purposes. researchgate.net

Effective management of plant diseases, including those caused by fungi and viruses, is a central goal in plant protection. nih.gov Benzoxazole derivatives contribute to this goal through their varied biological activities. Their demonstrated fungicidal, herbicidal, and insecticidal properties collectively position them as valuable agents for protecting crops from a range of threats. nih.govresearchgate.net The development of compounds based on the benzoxazole moiety is an important strategy in the ongoing search for environmentally friendly pesticides that are highly efficient and selective. mdpi.com

Material Science and Industrial Applications

Beyond agriculture, the chemical properties of heterocyclic compounds containing sulfur and nitrogen atoms make them suitable for various industrial applications, notably in materials science.

The use of organic inhibitors is a primary method for protecting metals from corrosion. jmaterenvironsci.com Heterocyclic molecules containing nitrogen, oxygen, and sulfur atoms have shown significant efficiency against metallic corrosion. nih.gov These compounds function by adsorbing onto the metal surface, creating a protective barrier that prevents corrosive substances from reacting with the metal. jmaterenvironsci.comnih.gov

The effectiveness of such inhibitors is linked to the presence of heteroatoms (like N, O, and S) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface. nih.gov Compounds similar in structure to 2-(ethylthio)benzoxazole, such as thiadiazole and benzimidazole (B57391) derivatives, have been studied as effective corrosion inhibitors for metals like mild steel and aluminum in acidic environments. nih.govearthlinepublishers.com The adsorption can occur through physical (electrostatic) or chemical interactions, forming a stable film on the metal. nih.govearthlinepublishers.com Given that 2-(ethylthio)benzoxazole contains both nitrogen and sulfur atoms, it is a strong candidate for investigation as a corrosion inhibitor, with the potential to spontaneously form a protective layer on metal surfaces. nih.govearthlinepublishers.com

Table 3: Characteristics of Heterocyclic Corrosion Inhibitors

| Inhibitor Class | Key Structural Features | Mechanism of Action | Potential Application |

|---|---|---|---|

| Thiadiazole Derivatives | Nitrogen and Sulfur heteroatoms, π-electron systems | Adsorption on metal surface, forming a protective film | Mild steel protection in acidic media |

| Benzimidazole Derivatives | Nitrogen heteroatoms, aromatic ring system | Adsorption via physisorption and chemisorption | Aluminum protection in acidic media |

| Benzoxazole, 2-(ethylthio)- | Nitrogen, Oxygen, and Sulfur heteroatoms, aromatic system | Predicted to adsorb on metal surfaces, blocking corrosive agents | Potential corrosion inhibitor for various metals |

Potential in Optical Brighteners

The benzoxazole core is a common structural motif in a variety of optical brightening agents, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, leading to a whitening effect. However, a thorough review of available scientific literature and patents does not yield specific research or application data for Benzoxazole, 2-(ethylthio)- as an optical brightener. Consequently, there are no available data tables detailing its performance, such as whiteness index or lightfastness, in this application.

Application in Polymer Chemistry

Benzoxazole derivatives are known to be incorporated into polymer structures to enhance thermal stability and mechanical properties. Despite this general trend, specific studies detailing the use of Benzoxazole, 2-(ethylthio)- as a monomer or an additive in polymer chemistry are not found in the surveyed literature. As a result, there is no information on its impact on polymer properties such as glass transition temperature, tensile strength, or thermal decomposition.

Use in Dye-Stuff Industries

The chromophoric nature of the benzoxazole ring system has led to its use as a foundational component in the synthesis of various dyes. However, the role of Benzoxazole, 2-(ethylthio)- as an intermediate or a final dye product is not specifically described in the available research. Therefore, no data on its coloristic properties, such as absorption and emission spectra or fastness properties, can be provided.

Role as Key Synthetic Intermediates and Building Blocks

Diagnostic Assay Manufacturing Research

While some sulfur-containing heterocyclic compounds have found applications in diagnostic assays, there is no specific mention in the surveyed literature of Benzoxazole, 2-(ethylthio)- being researched or utilized in the manufacturing of diagnostic assays. For its closely related analogue, 2-(Ethylthio)benzothiazole (B1596183), some commercial suppliers list applications in diagnostic assay manufacturing, hematology, and histology. This suggests that such classes of compounds may have properties of interest in these fields, but direct evidence for Benzoxazole, 2-(ethylthio)- is absent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(ethylthio)benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves reacting 2-aminophenol with thiourea at 200°C for 2 hours to form benzoxazole-2-thiol, followed by alkylation with ethyl chloroacetate under reflux in methanol for 6 hours. Optimization focuses on temperature control (to prevent side reactions), solvent selection (e.g., methanol for reflux efficiency), and stoichiometric ratios of reagents. Catalytic additives, such as iodine or metal catalysts, may improve yield . Alternative routes include cyclization of 2-(ethylthio)phenol derivatives with nitriles or aldehydes under microwave-assisted conditions for reduced reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 2-(ethylthio)benzoxazole and its derivatives?

- Methodological Answer :

- Vibrational Spectroscopy (FT-IR/Raman) : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, C-O-C bend in the oxazole ring at ~1250 cm⁻¹) and confirms thioether linkage formation .

- NMR Spectroscopy : ¹H NMR resolves ethylthio protons (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons in the benzoxazole core (δ ~7.0–8.5 ppm). ¹³C NMR distinguishes the oxazole ring carbons (C-2 at ~150 ppm) and ethylthio carbon (δ ~35–40 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns, particularly the loss of the ethylthio group (-SCH₂CH₃, ~76 Da) .

Q. How can researchers assess the antibacterial activity of 2-(ethylthio)benzoxazole derivatives?

- Methodological Answer : Use standardized assays like the broth microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with positive controls (e.g., ampicillin). Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro) at the 5-position, enhance activity by improving membrane permeability. Molecular docking against bacterial targets (e.g., DNA gyrase) can rationalize observed efficacy .

Advanced Research Questions

Q. What mechanistic insights exist for the synthesis of 2-(ethylthio)benzoxazole, particularly regarding intermediates and reaction pathways?

- Methodological Answer : The synthesis proceeds via a two-step mechanism:

- Step 1 : Cyclocondensation of 2-aminophenol with thiourea forms benzoxazole-2-thiol through nucleophilic attack and dehydration. Isotopic labeling (e.g., ¹⁵N-thiourea) confirms nitrogen incorporation into the oxazole ring .

- Step 2 : Alkylation of the thiol group with ethyl chloroacetate follows an SN2 mechanism, as evidenced by kinetic studies showing second-order dependence on ethyl chloroacetate concentration. Side reactions, such as over-alkylation, are mitigated by controlling molar ratios and reaction time .

Q. How can computational methods (e.g., DFT, MD) predict the stability and reactivity of 2-(ethylthio)benzoxazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the ethylthio group lowers the LUMO energy, enhancing reactivity toward electrophiles .

- Molecular Dynamics (MD) : Simulates interactions with biological membranes (e.g., lipid bilayers) to evaluate passive diffusion. Derivatives with tert-butyl substituents show prolonged stability in hydrophobic environments due to reduced solvation .

- ADMET Prediction : Tools like SwissADME predict oral bioavailability; substituents like sulfonamide groups improve solubility but may increase hepatotoxicity risk .

Q. How can 2-(ethylthio)benzoxazole be functionalized for pH- or metal-sensing applications?

- Methodological Answer : Introduce fluorogenic groups (e.g., 2-hydroxyphenyl) to enable excited-state intramolecular proton transfer (ESIPT). For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole exhibits fluorescence enhancement at pH >7 due to deprotonation of the hydroxyl group. Metal sensing (e.g., Mg²⁺, Zn²⁺) is achieved by incorporating chelating moieties (e.g., methoxy or carboxylate groups) that coordinate cations, shifting emission wavelengths .

Q. What strategies are used to evaluate the cytotoxicity and pharmacokinetic profiles of 2-(ethylthio)benzoxazole derivatives?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., L929 fibroblasts). Derivatives with IC₅₀ >50 μM are considered low-risk for therapeutic applications .

- In Silico ADMET : Platforms like ProTox-II predict hepatotoxicity (e.g., CYP450 inhibition) and blood-brain barrier permeability. For example, sulfonamide-substituted derivatives show high gastrointestinal absorption but potential P-glycoprotein efflux .

- Metabolic Stability : Incubate derivatives with liver microsomes to assess phase I/II metabolism. Ethylthio groups are prone to oxidative cleavage, necessitating prodrug strategies for prolonged activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.